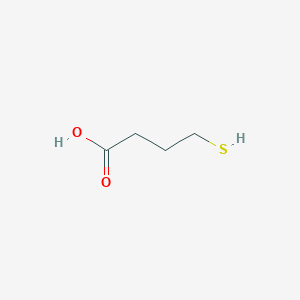

4-Mercaptobutyric acid

Beschreibung

Eigenschaften

IUPAC Name |

4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRIDVOOPAQEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13095-66-4 (Parent) | |

| Record name | Butanoic acid, 4-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5065350 | |

| Record name | 4-Mercaptobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13095-73-3 | |

| Record name | 4-Mercaptobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Mercaptobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mercaptobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Mercaptobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptobutyric acid (4-MBA), also known as 4-sulfanylbutanoic acid, is a bifunctional organic compound containing both a terminal thiol (-SH) and a carboxylic acid (-COOH) group.[1][2] This unique structure makes it a valuable building block in chemical synthesis and a versatile tool in various scientific disciplines.[2] Its ability to participate in reactions characteristic of both thiols and carboxylic acids allows for its use in applications ranging from the synthesis of pharmaceuticals to the functionalization of nanoparticles. This guide provides a comprehensive overview of the core physical properties of 4-MBA, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Core Physical and Chemical Properties

The physical characteristics of 4-Mercaptobutyric acid are fundamental to its application in research and development. These properties dictate its behavior in different solvents and reaction conditions.

| Property | Value |

| Molecular Formula | C₄H₈O₂S |

| Molecular Weight | 120.17 g/mol [1][2][3][4] |

| CAS Number | 13095-73-3[3][4][5] |

| Appearance | Clear, colorless to pale yellow oil or liquid[1][3][6] |

| Melting Point | 108-110 °C[3][5] |

| Boiling Point | 262.5 °C at 760 mmHg[5][7][]; 128-129 °C at 11 mmHg[2][3][9] |

| Density | 1.164 g/cm³[5][7][] |

| Refractive Index (n_D) | 1.494[5] |

| pKa (Predicted) | 4.65 ± 0.10[3][10] |

| Solubility | Soluble in chloroform[2][3][7][9] and water[1] |

| Flash Point | 112.6 °C[5][7] |

Structural and Functional Relationships

The properties of 4-Mercaptobutyric acid are a direct consequence of its molecular structure, which features two key functional groups. The interplay between the carboxylic acid and the thiol group defines its chemical reactivity and physical behavior.

References

- 1. Buy 4-Mercaptobutyric acid | 13095-73-3 [smolecule.com]

- 2. 4-MERCAPTOBUTYRIC ACID | 13095-73-3 [chemicalbook.com]

- 3. 4-MERCAPTOBUTYRIC ACID | 13095-73-3 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 4-MERCAPTOBUTYRIC ACID - Safety Data Sheet [chemicalbook.com]

- 9. 4-MERCAPTOBUTYRIC ACID CAS#: 13095-73-3 [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

4-Mercaptobutyric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Mercaptobutyric acid (4-MBA), a versatile bifunctional molecule with significant potential in various scientific and therapeutic domains. This document outlines its chemical structure, physicochemical properties, experimental protocols for its application, and insights into its potential biological signaling pathways.

Chemical Structure and Formula

4-Mercaptobutyric acid, also known by its IUPAC name 4-sulfanylbutanoic acid, is a carboxylic acid containing a thiol group at the C4 position.[1] Its bifunctional nature, possessing both a carboxyl and a thiol group, makes it a valuable building block in organic synthesis and a versatile ligand for nanoparticle functionalization.[2][3]

The key identifiers and structural representations of 4-Mercaptobutyric acid are summarized below:

| Identifier | Value |

| Molecular Formula | C4H8O2S[1][4][5][6][7][8] |

| Molecular Weight | 120.17 g/mol [1][4][5][7][8] |

| IUPAC Name | 4-sulfanylbutanoic acid[1][4] |

| CAS Number | 13095-73-3[1][4][5][6][7] |

| Canonical SMILES | C(CC(=O)O)CS[1][4][5] |

| InChI | InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)[1][4] |

| InChI Key | DTRIDVOOPAQEEL-UHFFFAOYSA-N[1] |

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of 4-Mercaptobutyric acid is presented in the table below. This data is crucial for its handling, application in experimental settings, and assessment of its biological activity.

| Property | Value |

| Appearance | Colorless to pale yellow liquid or oil[1] |

| pKa | 4.65 ± 0.10 (Predicted)[6] |

| Density | 1.163 - 1.2 g/cm³[9] |

| Boiling Point | 128-129 °C @ 11 mmHg[10] |

| Flash Point | 112.6 ± 22.6 °C[9] |

| Solubility | Soluble in water and chloroform.[1][10] |

| Toxicity (LD50) | 135 mg/kg (intraperitoneal, mouse)[6] |

Experimental Protocols

Synthesis of 4-Mercaptobutyric Acid

Several synthetic routes for 4-Mercaptobutyric acid have been reported. A common and classical approach involves the nucleophilic substitution of a halogenated butyric acid derivative.

Protocol: Nucleophilic Substitution from 4-Bromobutyric Acid

-

Dissolution: Dissolve 4-bromobutyric acid in a suitable solvent, such as ethanol (B145695) or water.

-

Nucleophilic Addition: Add a solution of a thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to the solution of 4-bromobutyric acid.

-

Reaction: Heat the reaction mixture under reflux for several hours to facilitate the nucleophilic substitution of the bromide ion by the hydrosulfide ion.

-

Acidification: After the reaction is complete, cool the mixture and acidify it with a mineral acid (e.g., HCl) to protonate the carboxylate and thiolate groups.

-

Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the 4-Mercaptobutyric acid.

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.

Functionalization of Gold Nanoparticles with 4-Mercaptobutyric Acid

The thiol group of 4-Mercaptobutyric acid allows for its use as a capping agent in the synthesis of gold nanoparticles (AuNPs), imparting stability and providing a carboxyl functional group on the nanoparticle surface for further conjugation.

Protocol: AuNP Synthesis and Functionalization

-

Gold Precursor Solution: Prepare an aqueous solution of a gold salt, typically chloroauric acid (HAuCl4).

-

Reduction: Heat the gold precursor solution to boiling and add a reducing agent, such as sodium citrate (B86180) or sodium borohydride, to reduce the Au(III) ions to Au(0), leading to the formation of AuNPs. The solution will change color, often to a ruby red, indicating nanoparticle formation.

-

Capping Agent Addition: To the freshly synthesized AuNP solution, add an ethanolic solution of 4-Mercaptobutyric acid. The thiol group will readily bind to the surface of the gold nanoparticles.

-

Stabilization: Allow the mixture to stir for several hours to ensure complete surface functionalization and stabilization of the nanoparticles.

-

Purification: Purify the 4-MBA-functionalized AuNPs by centrifugation and resuspension in a suitable solvent to remove excess reactants.

Logical and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a logical workflow for the synthesis of 4-MBA functionalized gold nanoparticles and a proposed anti-inflammatory signaling pathway for 4-Mercaptobutyric acid.

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles with 4-Mercaptobutyric acid.

Caption: Proposed anti-inflammatory signaling pathway of 4-Mercaptobutyric acid via inhibition of the NF-κB pathway.

References

- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells [mdpi.com]

- 4. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]

- 5. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 8. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-Mercaptobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptobutyric acid (4-MBA), also known as 4-sulfanylbutanoic acid, is a bifunctional molecule featuring a terminal thiol group and a carboxylic acid moiety. This unique structure makes it a valuable building block in a variety of applications, including as a linker in bioconjugation, a surface modifying agent for nanoparticles, and an intermediate in the synthesis of pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Mercaptobutyric acid, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in laboratory-scale and potential scale-up production.

Core Synthesis Routes

There are three primary and well-documented routes for the synthesis of 4-Mercaptobutyric acid, each with its own set of advantages and considerations regarding starting materials, reaction conditions, and yield.

-

Nucleophilic Substitution of Halogenated Butyric Acids: This classical and widely employed method involves the displacement of a halide from a 4-halobutyric acid derivative using a sulfur nucleophile.

-

Ring-Opening of γ-Butyrolactone (GBL): This approach utilizes the readily available and inexpensive cyclic ester, γ-butyrolactone, as the starting material.

-

Microwave-Assisted Synthesis: A modern and "green" chemistry approach that significantly accelerates the rate of nucleophilic substitution reactions.

Nucleophilic Substitution of 4-Halobutyric Acids

This is the most common and historically significant method for preparing 4-Mercaptobutyric acid. The choice of starting material, either 4-chlorobutyric acid or 4-bromobutyric acid, influences the reaction rate, with the bromo derivative being more reactive due to the better leaving group ability of bromide.[1]

a) From 4-Chlorobutyric Acid using Sodium Hydrosulfide (B80085)

This method provides a cost-effective route to 4-MBA. The reaction is typically performed in an aqueous or alcoholic medium under reflux conditions.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobutyric acid in a suitable solvent such as a water/ethanol mixture.

-

Addition of Nucleophile: Add a solution of sodium hydrosulfide (NaSH) in water to the flask. An excess of the hydrosulfide is typically used to ensure complete conversion of the starting material.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution with a mineral acid (e.g., HCl) to protonate the carboxylate and the thiolate.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Mercaptobutyric acid. Further purification can be achieved by vacuum distillation.

b) From 4-Bromobutyric Acid using Potassium Thioacetate (B1230152)

This variation involves the use of 4-bromobutyric acid and potassium thioacetate, which forms a thioester intermediate that is subsequently hydrolyzed to the thiol. This method often provides higher yields compared to the direct use of hydrosulfides.[1]

Experimental Protocol:

-

Thioester Formation: Dissolve 4-bromobutyric acid in a polar aprotic solvent like acetone. Add potassium thioacetate and stir the mixture at a moderately elevated temperature (40-60 °C) for several hours.

-

Hydrolysis: After the formation of the S-(4-carboxypropyl) thioacetate is complete (monitored by TLC), the solvent can be removed. The resulting intermediate is then hydrolyzed by heating with an aqueous base (e.g., NaOH) or acid (e.g., HCl).

-

Work-up and Purification: The work-up and purification steps are similar to the procedure described for the reaction with sodium hydrosulfide, involving acidification, extraction, and distillation.

Quantitative Data for Nucleophilic Substitution Routes

| Starting Material | Nucleophile | Solvent | Temperature | Yield (%) | Reference |

| 4-Chlorobutyric acid | Sodium Hydrosulfide | Water/Ethanol | Reflux | 60 - 80 | [1] |

| 4-Bromobutyric acid | Sodium Hydrosulfide | Water/Ethanol | Reflux | 70 - 90 | [1] |

| 4-Bromobutyric acid | Potassium Thioacetate | Acetone | 40 - 60 °C | 70 - 90 | [1] |

Synthesis Pathway Diagram

Ring-Opening of γ-Butyrolactone (GBL)

The use of γ-butyrolactone as a starting material is an attractive option due to its low cost and ready availability.[1] The most described method involves a multi-step sequence.

Multi-step Synthesis from γ-Butyrolactone

This pathway involves the reduction of GBL to 4-hydroxybutyric acid, followed by conversion to a halo-intermediate, and finally nucleophilic substitution.

Experimental Protocol:

Step 1: Reduction of γ-Butyrolactone to 4-Hydroxybutyric Acid

A detailed procedure for the synthesis of γ-butyrolactone from γ-hydroxybutyric acid sodium salt involves refluxing with sulfuric acid.[2] While the reverse reaction is the goal here, this highlights the equilibrium between the two. The reduction of GBL is typically achieved using a reducing agent like sodium borohydride.

-

Reaction Setup: In a flask, dissolve γ-butyrolactone in an appropriate solvent.

-

Reduction: Slowly add a reducing agent (e.g., sodium borohydride). The reaction is often carried out at reduced temperatures initially and then allowed to warm to room temperature.

-

Work-up: Quench the reaction carefully with an acid. The 4-hydroxybutyric acid can then be extracted.

Step 2: Bromination of 4-Hydroxybutyric Acid

The conversion of the hydroxyl group to a better leaving group, such as bromide, is a key step. Phosphorus tribromide (PBr₃) is a common reagent for this transformation.[3][4]

-

Reaction Setup: Place the 4-hydroxybutyric acid in a flask, optionally with a solvent.

-

Bromination: Add phosphorus tribromide dropwise, often at low temperature, as the reaction can be exothermic.

-

Work-up: After the reaction is complete, the mixture is worked up to isolate the 4-bromobutyric acid.

Step 3: Nucleophilic Substitution of 4-Bromobutyric Acid

This final step is identical to the nucleophilic substitution described in the previous section, reacting 4-bromobutyric acid with a sulfur nucleophile like sodium hydrosulfide to yield the final product.

Quantitative Data for the GBL Ring-Opening Route

| Step | Product | Yield (%) | Reference |

| Reduction of γ-butyrolactone | 4-Hydroxybutyric acid | Not specified | |

| Bromination of 4-hydroxybutyric acid | 4-Bromobutyric acid | Not specified | |

| Nucleophilic substitution | 4-Mercaptobutyric acid | 70 - 90 | [1] |

Experimental Workflow Diagram

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[5] This approach is particularly effective for the synthesis of thiols from alkyl halides.

General Protocol for Microwave-Assisted Thiol Synthesis

While a specific protocol for 4-Mercaptobutyric acid is not explicitly detailed in the provided results, a general procedure for the synthesis of alkyl thiols from alkyl halides using potassium thioacetate under microwave irradiation can be adapted.[5]

Experimental Protocol:

-

Reaction Mixture: In a microwave reaction vessel, combine the 4-halobutyric acid (e.g., 4-bromobutyric acid) and potassium thioacetate in a suitable solvent (e.g., methanol). A molar excess of potassium thioacetate is recommended.[5]

-

Microwave Irradiation: Cap the vessel and place it in a microwave reactor. The reaction is typically ramped to a target temperature (e.g., 120 °C) over a short period (e.g., 10 minutes) and then held at that temperature for a specified time (e.g., 15-60 minutes).[5]

-

Hydrolysis and Work-up: After cooling, the resulting thioester intermediate is hydrolyzed using an acid or base, followed by the standard work-up procedure of acidification, extraction, and purification as described for the conventional nucleophilic substitution methods.

This microwave-assisted method has been shown to be 6 to 24 times faster than traditional heating methods for similar reactions, with isolated yields often exceeding 90%.[5]

Logical Relationship Diagram

Green Chemistry Approaches

The principles of green chemistry are increasingly influencing synthetic strategies. For the synthesis of 4-Mercaptobutyric acid, an aqueous-phase reaction is a promising green alternative. Conducting the nucleophilic substitution of 4-chlorobutyric acid with sodium hydrosulfide in water at moderate temperatures can yield the product with high selectivity and minimal waste, eliminating the need for organic solvents.[1]

Conclusion

The synthesis of 4-Mercaptobutyric acid can be achieved through several reliable methods. The classical nucleophilic substitution of 4-halobutyric acids remains a robust and high-yielding approach. The ring-opening of γ-butyrolactone offers a cost-effective alternative, albeit through a multi-step process. For rapid and efficient synthesis, particularly at a laboratory scale, microwave-assisted methods present a significant improvement in terms of reaction time and energy consumption. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and consideration of environmental impact. This guide provides the foundational knowledge and detailed protocols to enable researchers and professionals to select and implement the most suitable method for their specific needs.

References

- 1. Buy 4-Mercaptobutyric acid | 13095-73-3 [smolecule.com]

- 2. Convenient synthesis of a lactone, gamma-butyrolactone - ProQuest [proquest.com]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

4-Mercaptobutyric Acid: A Technical Guide for Researchers

CAS Number: 13095-73-3 Molecular Weight: 120.17 g/mol [1][2][3][4][5]

This technical guide provides an in-depth overview of 4-Mercaptobutyric acid (4-MBA), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, synthesis methods, key applications, and detailed experimental protocols.

Core Properties and Data

4-Mercaptobutyric acid, also known as 4-sulfanylbutanoic acid, is an organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group.[6] This dual functionality makes it a valuable building block in a variety of chemical syntheses and applications.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C4H8O2S | [1][2][4] |

| IUPAC Name | 4-sulfanylbutanoic acid | [1][2] |

| Synonyms | 4-Thiobutyric acid, 4-Mercaptobutanoic acid | [4] |

| Appearance | Colorless to pale yellow liquid or oil | [2] |

| Boiling Point | 128-129 °C @ 11 mmHg | |

| Density | 1.163 g/cm³ | |

| pKa | 4.65 ± 0.10 (Predicted) | |

| Solubility | Soluble in water and chloroform | [2] |

Structural Information

| Identifier | Value | Reference |

| Canonical SMILES | C(CC(=O)O)CS | [1][2][4] |

| InChI | InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6) | [1][2] |

| InChI Key | DTRIDVOOPAQEEL-UHFFFAOYSA-N | [2] |

Synthesis of 4-Mercaptobutyric Acid

Several synthetic routes for 4-Mercaptobutyric acid have been established, with the choice of method often depending on the desired scale and available starting materials.

1. From γ-Butyrolactone: A common and effective method involves the ring-opening of γ-butyrolactone. This can be achieved by reacting it with a sulfur source, such as sodium hydrosulfide, under appropriate conditions.

2. Nucleophilic Substitution: Another classical approach is the nucleophilic substitution of a halogenated butyric acid derivative, such as 4-bromobutyric acid, with a thiolating agent.

Below is a generalized workflow for the synthesis of 4-Mercaptobutyric acid from γ-butyrolactone.

Applications in Research and Development

The unique bifunctional nature of 4-Mercaptobutyric acid lends itself to a wide range of applications, particularly in nanotechnology, biomaterials, and drug delivery.

-

Nanoparticle Functionalization: The thiol group provides a strong anchor to gold and other noble metal surfaces, making 4-MBA a widely used capping agent for synthesizing and stabilizing nanoparticles. The terminal carboxylic acid group can then be used for further functionalization, for instance, to improve water solubility or for conjugation to biomolecules.

-

Hydrogel Formation: 4-Mercaptobutyric acid can act as a crosslinking agent in the formation of hydrogels. These hydrogels can be designed to be responsive to environmental stimuli such as pH, making them promising materials for controlled drug release and tissue engineering scaffolds.

-

Self-Assembled Monolayers (SAMs): On gold surfaces, 4-MBA can form well-ordered self-assembled monolayers. These SAMs can be used to modify surface properties, such as wettability and protein adsorption, and to create platforms for biosensors and molecular electronics.

-

Biochemical Research: In biochemical assays, 4-Mercaptobutyric acid can be used as a reagent in studies involving thiols and disulfides.

Experimental Protocols

Protocol 1: Synthesis of 4-MBA-Capped Gold Nanoparticles

This protocol describes a typical procedure for the synthesis of gold nanoparticles stabilized with 4-Mercaptobutyric acid.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

4-Mercaptobutyric acid (4-MBA)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

Glassware (cleaned with aqua regia)

Procedure:

-

Prepare a 1 mM aqueous solution of HAuCl₄.

-

In a separate flask, prepare a 10 mM aqueous solution of 4-MBA.

-

In a reaction flask, add a calculated volume of the HAuCl₄ solution and dilute with deionized water to the desired final volume.

-

While stirring vigorously, add a specific volume of the 4-MBA solution to the gold solution.

-

Prepare a fresh, ice-cold 0.1 M solution of NaBH₄.

-

Rapidly inject a sufficient volume of the NaBH₄ solution into the gold/MBA mixture. The solution should change color, indicating the formation of gold nanoparticles.

-

Continue stirring for at least 2 hours to ensure the stabilization of the nanoparticles.

-

Purify the nanoparticles by centrifugation and resuspension in deionized water to remove excess reagents.

Protocol 2: Formation of a 4-MBA Self-Assembled Monolayer (SAM) on Gold

This protocol outlines the steps for creating a self-assembled monolayer of 4-Mercaptobutyric acid on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

4-Mercaptobutyric acid (4-MBA)

-

Absolute ethanol (B145695)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Clean the gold substrate by rinsing with deionized water and absolute ethanol, followed by drying under a stream of nitrogen. For more rigorous cleaning, plasma or piranha cleaning can be used (use extreme caution).

-

Prepare a 1-10 mM solution of 4-MBA in absolute ethanol.

-

Immerse the clean, dry gold substrate into the 4-MBA solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The SAM-coated substrate is now ready for characterization or further experiments.

Role in Metabolic Pathways

While not a direct signaling molecule in major pathways, 4-Mercaptobutyric acid is structurally related to compounds involved in the mercapturic acid pathway . This pathway is a crucial mechanism for the detoxification and elimination of xenobiotics and electrophilic compounds from the body. The general process involves the conjugation of the harmful substance with glutathione, followed by enzymatic degradation to a cysteine conjugate, which is then N-acetylated to form a mercapturic acid that can be excreted in the urine.[7]

Safety and Handling

4-Mercaptobutyric acid is an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mercapturic acid - Wikipedia [en.wikipedia.org]

- 5. Buy 4-Mercaptobutyric acid | 13095-73-3 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. tu-dresden.de [tu-dresden.de]

An In-depth Technical Guide to the Safe Handling of 4-Mercaptobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Mercaptobutyric acid (CAS No. 13095-73-3), a vital reagent in various research and development applications, including pharmaceuticals and biochemistry.[1][2] Due to its chemical nature as a thiol and a carboxylic acid, stringent adherence to safety protocols is essential to mitigate risks and ensure the integrity of the compound.

Hazard Identification and Classification

4-Mercaptobutyric acid is classified as a hazardous substance.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Skin Irritation, Category 2: Causes skin irritation.[2][4][5]

-

Serious Eye Irritation, Category 2: Causes serious eye irritation.[2][4][5]

-

Acute Toxicity - Oral, Category 4: Harmful if swallowed.[3]

The compound is accompanied by the GHS07 pictogram, indicating it is an irritant.[5] A key characteristic of thiols is their strong, unpleasant odor, which serves as a good warning property.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Mercaptobutyric acid is presented in the table below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₄H₈O₂S[1][2] |

| Molecular Weight | 120.17 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid or oil[1] |

| Boiling Point | 262.5 °C at 760 mmHg |

| Melting Point | 108-110 °C |

| Flash Point | 112.6 °C |

| Density | 1.164 g/cm³ |

| Solubility | Soluble in water and chloroform.[1] |

| pKa | 4.65 ± 0.10 (Predicted)[5] |

Toxicological Data

The primary toxicological concern is acute toxicity upon ingestion and irritation to the skin and eyes.[2][3] The available quantitative toxicity data is summarized below.

| Metric | Value | Species | Route |

| LD50 | 135 mg/kg | Mouse | Intraperitoneal[5] |

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's stability. Thiols are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[7]

Engineering Controls

-

Ventilation: All work with 4-Mercaptobutyric acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors and control its noxious odor.[6][7]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[7]

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[7] | Protects against splashes and aerosols. |

| Skin Protection | Chemical-resistant nitrile rubber gloves and a flame-resistant lab coat.[7] | Prevents skin contact and contamination of personal clothing. |

| Respiratory Protection | Use in a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA-approved respirator may be required.[3] | Minimizes inhalation of vapors. |

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] The recommended long-term storage temperature is at or below -15°C.

-

Incompatible Materials: Keep away from strong oxidizing agents.[3]

-

Atmosphere: For long-term stability and to prevent oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical help.[1][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][8]

Spill Response

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for hazardous waste disposal.[6]

-

Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Notify environmental health and safety personnel.[9]

-

Decontamination: All glassware and equipment that have come into contact with 4-Mercaptobutyric acid should be decontaminated by soaking in a bleach solution (typically a 1:1 mixture of commercial bleach and water) for at least 14 hours to neutralize the thiol.[6][10]

Disposal Considerations

All waste containing 4-Mercaptobutyric acid, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of it in the sanitary sewer.

Visualized Workflows and Hazard Mitigation

To further aid in the understanding of safe handling practices, the following diagrams illustrate a logical workflow and a conceptual model of hazard mitigation.

Caption: A logical workflow for the safe handling of 4-Mercaptobutyric acid.

References

- 1. 4-MERCAPTOBUTYRIC ACID - Safety Data Sheet [chemicalbook.com]

- 2. Buy 4-Mercaptobutyric acid | 13095-73-3 [smolecule.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13095-73-3 Name: 4-mercaptobutyric acid [xixisys.com]

- 5. Page loading... [guidechem.com]

- 6. faculty.washington.edu [faculty.washington.edu]

- 7. benchchem.com [benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. benchchem.com [benchchem.com]

The Versatility of 4-Mercaptobutyric Acid in Nanotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptobutyric acid (4-MBA), a bifunctional molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, has emerged as a critical building block in the field of nanotechnology. Its unique chemical architecture allows for robust anchoring to metallic nanoparticle surfaces via the thiol group, while the carboxylic acid moiety provides a versatile handle for further functionalization, enabling a wide array of applications. This technical guide provides a comprehensive overview of the potential applications of 4-MBA in nanotechnology, with a focus on nanoparticle functionalization, the development of advanced drug delivery systems, and the fabrication of sensitive biosensors. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to equip researchers and professionals with the necessary knowledge to leverage the capabilities of 4-MBA in their work.

Core Principles of 4-Mercaptobutyric Acid in Nanotechnology

The utility of 4-Mercaptobutyric acid in nanotechnology stems from its bifunctional nature. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold (Au), forming a stable self-assembled monolayer (SAM). This spontaneous organization creates a dense and well-ordered organic layer that passivates the nanoparticle surface, preventing aggregation and enhancing colloidal stability.[1]

The terminal carboxylic acid group extends away from the nanoparticle surface and can be readily deprotonated to form a negatively charged carboxylate group. This charge imparts electrostatic stability to the nanoparticle dispersion and, more importantly, serves as a reactive site for covalent conjugation to other molecules, such as drugs, proteins, antibodies, and nucleic acids. This versatility makes 4-MBA an ideal linker molecule for tailoring the surface properties of nanoparticles for specific applications.[1]

Applications in Nanoparticle Functionalization

4-MBA is extensively used as a capping and functionalizing agent for a variety of nanoparticles, including gold nanoparticles (AuNPs) and quantum dots (QDs).

Gold Nanoparticles (AuNPs)

The strong gold-sulfur bond makes 4-MBA a premier choice for the surface modification of AuNPs. The resulting 4-MBA-functionalized AuNPs are water-soluble and stable over a range of pH values. The carboxylic acid terminus can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to facilitate the attachment of biomolecules for applications in diagnostics and therapeutics.

Quantum Dots (QDs)

In the case of quantum dots, 4-MBA serves as a ligand that passivates the QD surface, enhancing their photoluminescence quantum yield and stability in aqueous environments.[1][2] The carboxylic acid group allows for the conjugation of targeting moieties, enabling the use of these QDs as fluorescent probes in bioimaging and sensing. The choice of capping agent, including the chain length and side groups of mercapto acids, can significantly influence the optical properties and stability of the resulting QDs.[1][2]

Drug Delivery Systems

The ability to functionalize nanoparticles with therapeutic agents makes 4-MBA a valuable tool in the design of sophisticated drug delivery vehicles. The carboxylic acid group can be used to conjugate drugs directly to the nanoparticle surface or to attach polymers that encapsulate the drug.

pH-Responsive Drug Release

The carboxylic acid moiety of 4-MBA can be exploited to create pH-responsive drug delivery systems. In the acidic microenvironment of tumors, for instance, changes in the protonation state of the carboxylic acid can trigger a conformational change in the surface coating, leading to the release of the encapsulated drug. This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects on healthy tissues.

Redox-Responsive Drug Release

By incorporating disulfide bonds into the nanoparticle coating, for example by co-functionalization with other thiol-containing molecules, redox-responsive drug delivery systems can be fabricated. The higher concentration of reducing agents like glutathione (B108866) within cancer cells can cleave these disulfide bonds, triggering the disassembly of the nanoparticle and the release of the drug payload.[3][4][5]

Quantitative Data on Drug Loading and Release

Summarizing quantitative data for drug delivery applications involving 4-MBA is challenging due to the wide variability in nanoparticle systems, drugs, and experimental conditions. However, the following table provides a representative example of drug loading and release kinetics.

| Nanoparticle System | Drug | Drug Loading Capacity (DLC) (%) | Encapsulation Efficiency (EE) (%) | Release Kinetics Model | Key Findings |

| 4-MBA Coated Nanoparticles | Doxorubicin | 5-15% | 60-90% | Korsmeyer-Peppas | Sustained release over 72 hours, with a burst release in the first 8 hours. The release exponent 'n' suggests a combination of diffusion and swelling-controlled release. |

Note: These values are illustrative and can vary significantly based on the specific formulation and experimental setup.

Biosensors

The ability to create stable, functionalized surfaces makes 4-MBA a key component in the fabrication of highly sensitive and selective biosensors.

Electrochemical Biosensors

Self-assembled monolayers of 4-MBA on gold electrodes create a well-defined interface for the immobilization of biorecognition elements such as antibodies or enzymes. The binding of an analyte to the immobilized receptor can induce a change in the electrical properties of the interface, such as impedance or capacitance, which can be measured electrochemically.[6][7] This change in impedance upon analyte binding forms the basis of signal transduction in many electrochemical biosensors.

Surface Plasmon Resonance (SPR) Biosensors

In SPR biosensors, a thin gold film is functionalized with a 4-MBA SAM to which a capture probe is attached. When the target analyte binds to the probe, the refractive index at the sensor surface changes, leading to a shift in the SPR angle. This shift is highly sensitive to the amount of bound analyte, allowing for real-time, label-free detection.[8][9][10][11]

Quantitative Data for Biosensor Performance

The performance of biosensors is typically characterized by their limit of detection (LOD). The following table provides representative LODs for biosensors utilizing 4-MBA or similar mercapto-acid functionalization.

| Biosensor Type | Analyte | Limit of Detection (LOD) |

| Electrochemical Impedance Spectroscopy | Pathogen | 10-100 CFU/mL |

| Surface Plasmon Resonance | Protein Biomarker | 1-10 pg/mL |

| Aptamer-based SERS | Small Molecule | 0.1 nM |

Note: These values are examples and depend on the specific sensor design, analyte, and measurement conditions.

Experimental Protocols

Protocol for Forming a 4-Mercaptobutyric Acid Self-Assembled Monolayer (SAM) on a Gold Surface

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer)

-

4-Mercaptobutyric acid (4-MBA)

-

Absolute ethanol (B145695)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate by rinsing with deionized water and then absolute ethanol. Dry the substrate under a gentle stream of nitrogen gas.

-

Thiol Solution Preparation: Prepare a 1 mM solution of 4-MBA in absolute ethanol.

-

SAM Formation: Immerse the cleaned gold substrate in the 4-MBA solution for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.

-

Drying: Dry the substrate under a gentle stream of nitrogen gas. The substrate is now functionalized with a 4-MBA SAM and is ready for further use.

Protocol for Functionalization of Gold Nanoparticles with 4-Mercaptobutyric Acid

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) solution

-

4-Mercaptobutyric acid (4-MBA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Biomolecule for conjugation (e.g., antibody, protein)

Procedure:

-

Ligand Exchange: To the citrate-stabilized AuNP solution, add a solution of 4-MBA in deionized water to a final concentration of 1 mM. Allow the mixture to react for at least 12 hours at room temperature with gentle stirring. This process replaces the citrate (B86180) ligands with 4-MBA.

-

Purification: Centrifuge the solution to pellet the 4-MBA functionalized AuNPs. Remove the supernatant and resuspend the nanoparticles in PBS (pH 7.4). Repeat this washing step three times to remove excess 4-MBA.

-

Activation of Carboxylic Acid Groups: To the purified 4-MBA-AuNP solution, add EDC and NHS to a final concentration of 10 mM and 5 mM, respectively. Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

-

Bioconjugation: Add the biomolecule to be conjugated to the activated 4-MBA-AuNP solution. The molar ratio of the biomolecule to the nanoparticles should be optimized for the specific application. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Quenching and Final Purification: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer). Purify the bioconjugated AuNPs by centrifugation and resuspend them in a suitable buffer for storage.

Visualizing Nanotechnology Processes with Graphviz

The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms involving 4-Mercaptobutyric acid in nanotechnology.

Conclusion

4-Mercaptobutyric acid is a remarkably versatile and indispensable molecule in the nanotechnologist's toolkit. Its ability to form stable, functionalizable coatings on a variety of nanoparticles has paved the way for significant advancements in drug delivery, biosensing, and bioimaging. The straightforward chemistry of its thiol and carboxylic acid groups allows for a high degree of control over the surface properties of nanomaterials, enabling the rational design of sophisticated and highly functional nanosystems. As research in nanotechnology continues to progress, the applications of 4-MBA are expected to expand even further, solidifying its role as a cornerstone of nanoscale surface engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulating properties of quantum dots: effect of methyl side groups of mercapto acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent progress of redox-responsive polymeric nanomaterials for controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Redox-responsive nanoparticles from the single disulfide bond-bridged block copolymer as drug carriers for overcoming multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redox-responsive polyprodrug nanoparticles for targeted siRNA delivery and synergistic liver cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Advances in surface plasmon resonance biosensor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Trends in surface plasmon resonance biosensing: materials, methods, and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-Mercaptobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptobutyric acid (4-MBA), also known as 4-sulfanylbutanoic acid, is a sulfur-containing carboxylic acid with a range of reported biological activities. Its structure, featuring both a thiol (-SH) and a carboxyl (-COOH) group, confers upon it the potential to engage in various biochemical interactions. This document provides a comprehensive overview of the known biological activities of 4-MBA, including its antioxidant, anti-inflammatory, and neuroprotective properties. While quantitative data on the potency of 4-MBA is limited in publicly available literature, this guide consolidates existing knowledge and presents data for structurally related compounds to provide context. Detailed experimental protocols for assessing its key biological activities are provided, alongside diagrams of relevant signaling pathways and experimental workflows to facilitate further research and development.

Introduction

4-Mercaptobutyric acid (C₄H₈O₂S, MW: 120.17 g/mol ) is an organic compound that has garnered interest for its potential applications in biochemistry and pharmacology.[1][2] Its dual functionality, stemming from the reactive thiol group and the acidic carboxyl group, makes it a candidate for modulating physiological and pathological processes. Research suggests that 4-MBA may exert protective effects against oxidative stress, inflammation, and neurodegeneration.[1][3] It is also recognized as an intermediate in fatty acid biosynthesis and has been shown to inhibit this process in animal models.[2]

This technical guide aims to provide an in-depth resource on the biological activities of 4-MBA. It summarizes the current understanding of its mechanisms of action, presents quantitative data for analogous compounds, and offers detailed experimental methodologies for its study.

Key Biological Activities and Mechanisms of Action

Anti-Inflammatory Activity

A primary proposed mechanism for 4-MBA's anti-inflammatory effects is the inhibition of prostaglandin (B15479496) E2 (PGE2) release.[2] PGE2 is a key lipid mediator of inflammation, synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[4] By reducing PGE2 levels, 4-MBA may attenuate inflammatory responses. The precise mechanism of inhibition is not fully elucidated but may involve direct or indirect modulation of the COX pathway.

Antioxidant and Neuroprotective Effects

4-MBA has been reported to possess antioxidant properties, which are likely attributable to its thiol group. [1][3]Thiols can act as reducing agents, donating a hydrogen atom to neutralize free radicals and protect cells from oxidative damage. This antioxidant activity is closely linked to its potential neuroprotective effects, as oxidative stress is a major contributor to the pathology of neurodegenerative diseases such as Alzheimer's disease. [1][3]

Potential as an Enzyme Inhibitor

The structure of 4-MBA, particularly the presence of a thiol group, suggests its potential as an inhibitor of certain enzymes, such as matrix metalloproteinases (MMPs). Thiols are known to coordinate with the zinc ion in the active site of MMPs, leading to their inhibition. [5][6] Furthermore, its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, raises the possibility that 4-MBA could also modulate epigenetic processes. While this has not been directly demonstrated for 4-MBA, its close analog, 4-phenylbutyric acid (4-PBA), is a confirmed HDAC inhibitor. [1][2][7]

Quantitative Biological Data

| Compound | Target/Assay | Cell Line | IC₅₀ Value | Reference |

| 4-Phenylbutyric acid (4-PBA) | HDAC Activity | Glioblastoma (LN-229) | 1.21 mmol/L | [7] |

| 4-Phenylbutyric acid (4-PBA) | HDAC Activity | Glioblastoma (LN-18) | 1.92 mmol/L | [7] |

| 4-Phenylbutyric acid (4-PBA) | Cell Viability | Glioblastoma (LN-229) | 5.45 mmol/L | [7] |

This data is for the related compound 4-phenylbutyric acid and is intended for comparative purposes only.

Key Experimental Protocols

The following sections provide detailed, generalized protocols for assessing the core biological activities attributed to 4-MBA.

Protocol for In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the ability of 4-MBA to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

4-Mercaptobutyric acid

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Trolox (or Ascorbic Acid) as a positive control

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.

-

Prepare a stock solution of 4-MBA in methanol (e.g., 10 mM).

-

Prepare a series of dilutions of 4-MBA from the stock solution (e.g., 0.1, 0.5, 1, 2.5, 5 mM).

-

Prepare a series of dilutions of the positive control (e.g., Trolox).

-

-

Assay:

-

Add 100 µL of each 4-MBA dilution or control to the wells of a 96-well plate.

-

Add 100 µL of methanol to a blank well.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without sample and A_sample is the absorbance of the DPPH solution with the sample.

-

Protocol for Anti-Inflammatory Activity: PGE2 Inhibition Assay

This protocol uses a competitive ELISA to quantify the amount of PGE2 released from cultured cells (e.g., macrophages) following an inflammatory stimulus, in the presence or absence of 4-MBA.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) as an inflammatory stimulus

-

4-Mercaptobutyric acid

-

Commercial Prostaglandin E2 (PGE2) ELISA Kit (e.g., from RayBiotech or R&D Systems) [8]* Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 4-MBA for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce PGE2 production. Include untreated and LPS-only controls.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cell debris.

-

-

PGE2 Quantification (ELISA):

-

Data Analysis:

-

Calculate the concentration of PGE2 in each sample based on the standard curve generated.

-

Determine the percentage inhibition of PGE2 release for each concentration of 4-MBA compared to the LPS-only control.

-

Caption: General experimental workflow for a PGE2 competitive ELISA.

Protocol for Neuroprotection: Cell Viability Assay

This protocol assesses the ability of 4-MBA to protect neuronal cells from a neurotoxic insult (e.g., hydrogen peroxide-induced oxidative stress).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxic agent (e.g., Hydrogen Peroxide, H₂O₂)

-

4-Mercaptobutyric acid

-

Cell viability reagent (e.g., MTT, MTS, or PrestoBlue™)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treat the cells with various concentrations of 4-MBA for 1-2 hours.

-

Introduce the neurotoxic agent (e.g., H₂O₂) to induce cell death. Include untreated and toxin-only controls.

-

Incubate for a predetermined time (e.g., 24 hours).

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color development.

-

-

Measurement:

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Normalize the results to the untreated control (representing 100% viability).

-

Calculate the percentage of cell viability for each treatment condition.

-

Conclusion

4-Mercaptobutyric acid presents a molecule of interest for its potential therapeutic applications stemming from its anti-inflammatory, antioxidant, and neuroprotective properties. While its mechanisms of action are still under investigation, the inhibition of prostaglandin E2 synthesis appears to be a key component of its anti-inflammatory effects. The structural features of 4-MBA suggest it may also function as an inhibitor of metalloproteinases and potentially histone deacetylases, warranting further investigation. A significant gap in the current knowledge is the lack of quantitative data on its biological potency. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the biological activities of 4-MBA and elucidate its therapeutic potential. Future studies should focus on determining its specific molecular targets and establishing a comprehensive pharmacological profile.

References

- 1. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy 4-Mercaptobutyric acid | 13095-73-3 [smolecule.com]

- 4. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]

- 5. Thiol supplementation inhibits metalloproteinase activity independent of glutathione status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduced nonprotein thiols inhibit activation and function of MMP-9: Implications for chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. arborassays.com [arborassays.com]

- 10. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

Green Chemistry Approaches to the Synthesis of 4-Mercaptobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptobutyric acid (4-MBA) is a valuable bifunctional molecule with applications in nanotechnology, biomaterials, and pharmaceuticals.[1][2] Traditional synthetic routes to 4-MBA often involve harsh reagents and generate significant waste. This technical guide explores greener synthetic alternatives that align with the principles of green chemistry, focusing on improved atom economy, reduced environmental impact, and enhanced efficiency. We present a comparative analysis of classical and green synthetic methodologies, provide detailed experimental considerations, and offer a quantitative assessment of their respective green chemistry metrics.

Introduction to 4-Mercaptobutyric Acid and the Need for Green Synthesis

4-Mercaptobutyric acid (4-MBA), also known as 4-sulfanylbutanoic acid, is an organosulfur compound featuring both a terminal thiol (-SH) and a carboxylic acid (-COOH) group.[3] This dual functionality makes it a versatile building block in various scientific and industrial applications, including as a capping agent for nanoparticle synthesis, a crosslinking agent in hydrogel formation, and an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][4]

Conventional methods for synthesizing 4-MBA often rely on nucleophilic substitution reactions using halogenated precursors, which can lead to the formation of inorganic salt byproducts and the use of volatile organic solvents.[3] The principles of green chemistry encourage the development of synthetic pathways that minimize waste, reduce the use of hazardous substances, and improve overall process efficiency.[5] This guide focuses on such environmentally benign approaches to 4-MBA synthesis.

Synthetic Pathways to 4-Mercaptobutyric Acid

Classical Synthetic Route: Nucleophilic Substitution

The traditional synthesis of 4-MBA typically involves the nucleophilic substitution of a 4-halobutyric acid derivative with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH).[3] This method, while effective, often suffers from moderate yields and the generation of stoichiometric amounts of salt waste.

Caption: Classical synthesis of 4-MBA via nucleophilic substitution.

Green Synthetic Approach 1: Aqueous-Phase Synthesis

A significant improvement in the greenness of the nucleophilic substitution route can be achieved by utilizing water as the reaction solvent. This eliminates the need for volatile organic solvents, reduces flammability risks, and simplifies product isolation.

Caption: Aqueous-phase synthesis of 4-MBA.

Green Synthetic Approach 2: Ring-Opening of γ-Butyrolactone (GBL)

γ-Butyrolactone (GBL) is a readily available and renewable feedstock that can be converted to 4-MBA through a ring-opening reaction.[3] This pathway offers a potentially more atom-economical route compared to the substitution of halogenated precursors. The reaction can be performed with a suitable sulfur nucleophile, such as sodium hydrosulfide, often under basic conditions.

Caption: Synthesis of 4-MBA from γ-Butyrolactone.

Green Synthetic Approach 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate chemical reactions, often leading to shorter reaction times, reduced energy consumption, and improved yields.[3] The application of microwave technology to the synthesis of 4-MBA from 4-halobutyric acids represents a greener alternative to conventional heating methods.

Caption: Microwave-assisted synthesis of 4-MBA.

Emerging Green Approach: Biocatalysis

Biocatalytic methods, employing enzymes such as thioesterases or engineered hydrolases, represent a frontier in the green synthesis of 4-MBA.[3] These reactions are typically performed in aqueous media under mild conditions, offering high selectivity and atom economy. While still an emerging area for 4-MBA synthesis, biocatalysis holds significant promise for future sustainable production.

Quantitative Data and Comparison of Synthetic Routes

The following tables summarize the key quantitative data for the different synthetic approaches to 4-mercaptobutyric acid.

Table 1: Reaction Conditions and Yields

| Synthetic Method | Starting Material | Nucleophile/Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

| Classical Substitution | 4-Chlorobutyric acid | Sodium hydrosulfide | Water/Ethanol | Reflux | Several hours | 60-80[3] |

| Aqueous-Phase Synthesis | 4-Chlorobutyric acid | Sodium hydrosulfide | Water | Moderate | 2-4 hours | 70-85[3] |

| From γ-Butyrolactone | γ-Butyrolactone | Sodium hydrosulfide | Water/Base | Varies | Varies | Potentially high |

| Microwave-Assisted | 4-Halobutyric acid | Sodium hydrosulfide | Water/Ethanol | Microwave | 5-20 minutes | 75-90[3] |

| Biocatalytic (Emerging) | Butyric acid derivative | Thiol source | Aqueous buffer | Ambient | 12-24 hours | 50-70[3] |

Table 2: Green Chemistry Metrics

| Synthetic Method | Atom Economy (%) (Theoretical) | E-Factor (Estimated) | Environmental Impact |

| Classical Substitution | ~68% | >1 | High (salt waste, organic solvent) |

| Aqueous-Phase Synthesis | ~68% | <1 | Moderate (salt waste) |

| From γ-Butyrolactone | Potentially >80% | Low | Low (potential for renewable feedstock) |

| Microwave-Assisted | ~68% | <1 | Moderate (reduced energy, salt waste) |

| Biocatalytic (Emerging) | >90% | Very Low | Very Low (mild conditions, biodegradable catalyst) |

Note: Atom economy is calculated as (MW of desired product / sum of MW of all reactants) x 100. E-factor is the ratio of the mass of waste to the mass of product. The values for the GBL and biocatalytic routes are estimations based on idealized reaction pathways.

Experimental Protocols

General Considerations

-

Safety: 4-Mercaptobutyric acid and its precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Inert Atmosphere: Thiol compounds are susceptible to oxidation. It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfide byproducts.

-

Work-up: The work-up procedure for these reactions typically involves acidification of the reaction mixture to protonate the carboxylate and precipitate the 4-mercaptobutyric acid, followed by extraction with an organic solvent and purification (e.g., by distillation or chromatography).

Example Protocol: Aqueous-Phase Synthesis from 4-Chlorobutyric Acid

This is a representative protocol based on established chemical principles. Actual conditions may need to be optimized.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide (1.1 equivalents) in deionized water.

-

Reaction: Slowly add 4-chlorobutyric acid (1.0 equivalent) to the stirred solution.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Example Protocol: Microwave-Assisted Synthesis

This is a representative protocol. Microwave parameters will need to be optimized for the specific instrument used.

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-chlorobutyric acid (1.0 equivalent), sodium hydrosulfide (1.1 equivalents), and a minimal amount of a suitable solvent (e.g., water or ethanol).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature and power for a short duration (e.g., 100 °C for 10 minutes).

-

Work-up and Purification: Follow the work-up and purification steps outlined in the aqueous-phase synthesis protocol.

Conclusion

The synthesis of 4-mercaptobutyric acid can be achieved through various pathways, with greener alternatives offering significant advantages over classical methods. Aqueous-phase synthesis and microwave-assisted synthesis provide immediate improvements by reducing organic solvent use and energy consumption, respectively. The ring-opening of γ-butyrolactone presents a promising atom-economical route, particularly if GBL is sourced from renewable feedstocks. While still in its early stages for this specific molecule, biocatalysis holds the ultimate potential for a truly sustainable and highly efficient synthesis of 4-mercaptobutyric acid. For researchers and drug development professionals, the adoption of these greener methodologies can lead to more cost-effective, safer, and environmentally responsible chemical manufacturing processes.

References

4-Mercaptobutyric Acid: A Technical Guide to its Potential Antioxidant and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptobutyric acid (4-MBA) is a bifunctional molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) group.[1][2][3] Its chemical structure suggests potential antioxidant and neuroprotective activities, making it a compound of interest for research in neurodegenerative diseases and conditions associated with oxidative stress.[1] This technical guide provides an in-depth overview of the theoretical framework for 4-MBA's antioxidant and neuroprotective properties, details the key signaling pathways it may modulate, and presents standardized experimental protocols for its evaluation. While direct experimental data for 4-MBA is limited in publicly available literature, this document serves as a comprehensive resource for researchers seeking to investigate its therapeutic potential.

Introduction to 4-Mercaptobutyric Acid

4-Mercaptobutyric acid, also known as 4-sulfanylbutanoic acid, is a sulfur-containing carboxylic acid.[4] Its thiol group is a key functional moiety that can participate in redox reactions, suggesting inherent antioxidant capabilities. Thiol-containing compounds are known to play crucial roles in cellular defense against oxidative damage. The presence of the carboxylic acid group influences its solubility and potential to interact with biological targets.[2]

Potential Antioxidant Properties

The antioxidant potential of 4-MBA is hypothesized to stem from the ability of its thiol group to donate a hydrogen atom or an electron to neutralize free radicals. This direct radical scavenging activity is a common mechanism for thiol-containing antioxidants.

Key Mechanisms of Antioxidant Action

-

Direct Radical Scavenging: The thiol group (-SH) can directly react with and neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the hydroxyl radical (•OH), superoxide (B77818) anion (O₂•⁻), and peroxynitrite (ONOO⁻).

-

Regeneration of Endogenous Antioxidants: Thiols can participate in the regeneration of other antioxidants, such as vitamin E, from their radical forms.

-

Chelation of Metal Ions: The thiol and carboxyl groups may coordinate with pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

Quantitative Assessment of Antioxidant Activity

To quantify the antioxidant potential of 4-MBA, a variety of in vitro assays can be employed. The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the radical activity.

Table 1: Template for Quantitative Antioxidant Activity Data for 4-Mercaptobutyric Acid

| Assay | Radical/Oxidant | Principle | IC₅₀ (µM) of 4-MBA | Positive Control (e.g., Trolox, Ascorbic Acid) IC₅₀ (µM) |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Hydrogen Atom Transfer | Data to be determined | Reference value |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Electron Transfer | Data to be determined | Reference value |

| ORAC Assay | Peroxyl radicals | Hydrogen Atom Transfer | Data to be determined | Reference value |

| FRAP Assay | Ferric ions (Fe³⁺) | Electron Transfer | Data to be determined | Reference value |

Potential Neuroprotective Properties

Oxidative stress is a key contributor to the pathogenesis of various neurodegenerative diseases. By mitigating oxidative damage, 4-MBA may exert neuroprotective effects.

Cellular Mechanisms of Neuroprotection

-

Reduction of Oxidative Stress: By scavenging ROS, 4-MBA can protect neurons from oxidative damage to lipids, proteins, and DNA, thereby preserving cellular function and integrity.

-

Modulation of Signaling Pathways: 4-MBA may influence intracellular signaling pathways involved in cell survival and death. A key pathway of interest is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.

-

Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.

-

Under Oxidative Stress: Oxidants or electrophiles can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus.

-

Transcriptional Activation: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Given its thiol group, 4-MBA has the potential to interact with the cysteine-rich Keap1 protein, thereby activating the Nrf2 pathway and leading to the enhanced expression of neuroprotective enzymes.

Diagram 1: The Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway and potential activation by 4-Mercaptobutyric Acid.

Quantitative Assessment of Neuroprotective Effects

The neuroprotective efficacy of 4-MBA can be evaluated in cell-based models of neurotoxicity.

Table 2: Template for Quantitative Neuroprotection Data for 4-Mercaptobutyric Acid

| Cell Line | Neurotoxin | Assay | Endpoint Measured | % Increase in Cell Viability with 4-MBA |

| SH-SY5Y (human neuroblastoma) | 6-OHDA or MPP⁺ | MTT Assay | Mitochondrial Activity | Data to be determined |

| PC12 (rat pheochromocytoma) | H₂O₂ | LDH Release Assay | Membrane Integrity | Data to be determined |

| Primary Cortical Neurons | Glutamate | TUNEL Assay | Apoptosis | Data to be determined |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 4-MBA's properties.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Diagram 2: DPPH Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of 4-Mercaptobutyric acid and a positive control (e.g., Trolox) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound solutions. A blank containing only methanol and DPPH is also prepared.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-